Cas no 2243521-14-2 (6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid)
![6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2243521-14-2x500.png)
6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-650194
- 6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid
- 2243521-14-2
-
- インチ: 1S/C21H15BrN2O4/c22-19-17(9-10-18(23-19)20(25)26)24-21(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,24,27)(H,25,26)
- InChIKey: OICNNYIZTBMWGZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=C(C(=O)O)N=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 438.02152g/mol
- どういたいしつりょう: 438.02152g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 88.5Ų
6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-650194-1.0g |
6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid |
2243521-14-2 | 95.0% | 1.0g |
$1857.0 | 2025-03-14 | |
Enamine | EN300-650194-2.5g |
6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid |
2243521-14-2 | 95.0% | 2.5g |
$3641.0 | 2025-03-14 | |
Enamine | EN300-650194-0.5g |
6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid |
2243521-14-2 | 95.0% | 0.5g |
$1783.0 | 2025-03-14 | |
Enamine | EN300-650194-0.05g |
6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid |
2243521-14-2 | 95.0% | 0.05g |
$1560.0 | 2025-03-14 | |
Enamine | EN300-650194-0.25g |
6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid |
2243521-14-2 | 95.0% | 0.25g |
$1708.0 | 2025-03-14 | |
Enamine | EN300-650194-10.0g |
6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid |
2243521-14-2 | 95.0% | 10.0g |
$7988.0 | 2025-03-14 | |
Enamine | EN300-650194-5.0g |
6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid |
2243521-14-2 | 95.0% | 5.0g |
$5387.0 | 2025-03-14 | |
Enamine | EN300-650194-0.1g |
6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid |
2243521-14-2 | 95.0% | 0.1g |
$1635.0 | 2025-03-14 |
6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Wei Chen Nanoscale, 2015,7, 6957-6990
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acidに関する追加情報
6-Bromo-5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic Acid
The compound 6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid, with CAS No. 2243521-14-2, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features, which include a bromine substituent at the 6-position of the pyridine ring, a fluorenylmethoxycarbonyl (Fmoc) group attached via an amino linkage at the 5-position, and a carboxylic acid group at the 2-position. These functional groups endow the molecule with versatile reactivity and potential applications in drug design and advanced materials.
Recent studies have highlighted the importance of fluorenylmethoxycarbonyl (Fmoc) groups in protecting amino functionalities during peptide synthesis. The Fmoc group is widely used due to its stability under basic conditions and ease of removal under acidic conditions. In this compound, the Fmoc group plays a critical role in modulating the electronic properties of the pyridine ring, making it a promising candidate for various chemical transformations. The bromine substituent further enhances the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions, which are pivotal in organic synthesis.
The pyridine core of this compound serves as a versatile platform for functionalization. Pyridines are known for their aromatic stability and ability to participate in various π-interactions, making them valuable in medicinal chemistry for designing bioactive molecules. The carboxylic acid group at the 2-position introduces additional functionality, enabling the formation of esters or amides, which are essential for drug delivery systems and polymer synthesis.
Recent advancements in computational chemistry have allowed researchers to predict the electronic properties and reactivity of this compound with unprecedented accuracy. For instance, density functional theory (DFT) calculations have revealed that the Fmoc group significantly alters the electron distribution on the pyridine ring, enhancing its ability to act as an electrophile in certain reactions. This insight has been instrumental in designing more efficient synthetic routes for similar compounds.
In terms of applications, this compound has shown potential in drug discovery programs targeting various therapeutic areas. Its structural features make it an ideal candidate for modulating enzyme activity or serving as a scaffold for bioisosteres. Additionally, its unique electronic properties suggest applications in optoelectronic materials, where precise control over molecular interactions is crucial.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the installation of the bromine substituent via electrophilic substitution and the coupling of the Fmoc group using amide bond formation techniques. Recent optimizations have focused on improving yield and purity through better control of reaction conditions and purification strategies.
In conclusion, 6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-2-carboxylic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique combination of functional groups and structural features positions it as a valuable tool in both academic research and industrial development. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the advancement of modern chemistry.
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